2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine
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Overview
Description
2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methyl group and a phenylsulfonyl-piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines. The phenylsulfonyl-piperidine moiety is then introduced through nucleophilic substitution reactions, often using piperidine derivatives and phenylsulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and phase-transfer agents may also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group yields sulfone derivatives, while reduction of the pyrimidine ring produces dihydropyrimidine derivatives .
Scientific Research Applications
2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has shown promise as a lead compound in the development of new pharmaceuticals, particularly for its potential anticancer and antiviral properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The phenylsulfonyl-piperidine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with potential anticancer activity.
Indole derivatives: Compounds with a similar heterocyclic structure and biological activity.
Piperidine derivatives: Compounds with a piperidine ring that exhibit various pharmacological properties.
Uniqueness
2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine is unique due to its specific combination of a pyrimidine ring and a phenylsulfonyl-piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
4-[1-(benzenesulfonyl)piperidin-3-yl]oxy-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-13-17-10-9-16(18-13)22-14-6-5-11-19(12-14)23(20,21)15-7-3-2-4-8-15/h2-4,7-10,14H,5-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWXPIRFKOOIMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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